2-butyl-1-octadecanol

Description

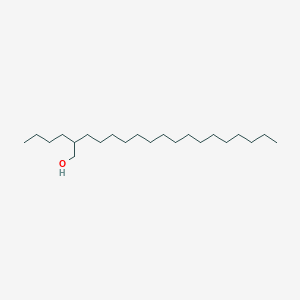

Structure

2D Structure

Propriétés

IUPAC Name |

2-butyloctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVLYDBPDYDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Structural Classification As a Fatty Alcohol

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-butyl-1-octadecanol. libretexts.org This name is derived following a set of rules for naming alcohols. The parent alkane is identified as the longest continuous chain of carbon atoms that includes the hydroxyl (-OH) group. In this case, the longest chain is octadecane (B175841), containing 18 carbon atoms. The "-e" at the end of the alkane name is replaced with "-ol" to denote the alcohol functional group. libretexts.org The position of the hydroxyl group is on the first carbon, hence "1-octadecanol". A butyl group is attached to the second carbon of the octadecane chain, leading to the full systematic name: this compound.

This compound is classified as a primary fatty alcohol. nmppdb.com.ngfoodb.caatamanchemicals.com The term "fatty alcohol" generally refers to aliphatic alcohols with a chain of at least six to eight carbon atoms, often derived from natural fats and oils. foodb.carsc.org The "primary" classification indicates that the carbon atom bonded to the hydroxyl group is attached to only one other carbon atom. libretexts.org

This compound belongs to a specific class of branched fatty alcohols known as Guerbet alcohols. aocs.org Guerbet alcohols are characterized by their β-alkylation, resulting in a branched structure. This branching significantly influences their physical properties, such as conferring a lower melting point and higher boiling point compared to their linear isomers, which is a key reason for their commercial and research interest. aocs.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-butyloctan-1-ol |

| Molecular Formula | C12H26O |

| CAS Number | 3913-02-8 |

| Synonyms | 2-Butyloctanol, 2-Butyloctyl alcohol, 5-(Hydroxymethyl)undecane |

This data is compiled from various chemical databases. nmppdb.com.ngatamanchemicals.comnih.govnist.gov

Significance and Research Context in Chemical and Biological Sciences

Catalytic Hydroformylation and Subsequent Reduction Pathways

A significant pathway for the synthesis of branched alcohols like this compound involves the hydroformylation of an olefin, which introduces a formyl group (-CHO), followed by the reduction of the resulting aldehyde to an alcohol. This two-step process is a cornerstone of industrial alcohol production.

On an industrial scale, the production of long-chain branched alcohols often utilizes hydroformylation, also known as the oxo process. aablocks.com This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form aldehydes. taylorandfrancis.com For this compound, a suitable starting alkene would be a long-chain olefin. The hydroformylation reaction can yield both linear and branched aldehyde isomers, and catalyst selection is crucial for maximizing the yield of the desired branched product. atamanchemicals.com

In a laboratory setting, the synthesis of this compound can be achieved through similar principles but with different experimental considerations. A common laboratory approach involves the hydroformylation of a suitable alkene, such as 1-hexadecene, using a rhodium-based catalyst, often with a phosphine (B1218219) ligand to control selectivity. The reaction is typically carried out in a high-pressure reactor.

A plausible, though not explicitly detailed in the provided search results for this specific molecule, laboratory synthesis could involve the aldol condensation of hexanal (B45976) to form 2-butyl-2-octenal. patsnap.comgoogle.com This unsaturated aldehyde is then subjected to a two-step reduction. The carbon-carbon double bond is first reduced, followed by the reduction of the aldehyde group to the primary alcohol. patsnap.comgoogle.com

Aldehyde Reduction Techniques for this compound Synthesis

The reduction of the intermediate aldehyde is a critical step in forming this compound. This can be accomplished through various methods, primarily using metal hydrides or catalytic hydrogenation.

In laboratory synthesis, complex metal hydrides are powerful and common reducing agents for converting aldehydes to primary alcohols. ncert.nic.inlibretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose. ncert.nic.inlibretexts.org

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. libretexts.org It is capable of reducing aldehydes and ketones to alcohols. libretexts.org A patent describes a method where after an initial reduction with palladium on carbon, sodium borohydride is used to complete the reduction of the aldehyde and alcohol mixture to 2-butyl-1-octanol. patsnap.comgoogle.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ readily reduces aldehydes, ketones, carboxylic acids, and esters to alcohols. libretexts.orgchem-station.com While highly effective, it is also more reactive and less selective than NaBH₄. libretexts.org

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the metal hydride reagent to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. This intermediate is then protonated, typically by adding water or a mild acid in a separate workup step, to yield the final alcohol. libretexts.orgdalalinstitute.com

| Reducing Agent | Chemical Formula | Reactivity | Typical Substrates Reduced | Solvents |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Moderate | Aldehydes, Ketones | Protic solvents (e.g., ethanol (B145695), methanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids | Aprotic solvents (e.g., diethyl ether, THF) |

Catalytic hydrogenation is a widely used industrial method for the reduction of aldehydes. aablocks.com This process involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.orglibretexts.org

Common catalysts for this transformation include finely divided metals such as nickel (e.g., Raney Nickel), palladium, or platinum. ncert.nic.inlibretexts.org The reaction is typically carried out at elevated temperatures and pressures. For example, a patent describes the use of palladium on carbon (Pd/C) under hydrogen pressure (1.5 MPa) at 100°C to reduce 2-butyl-2-octenal to a mixture of the corresponding aldehyde and alcohol. patsnap.comgoogle.com Catalytic hydrogenation is advantageous for large-scale production as it is often more cost-effective and generates less waste compared to metal hydride reductions. libretexts.org

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Raney Nickel | Elevated temperature and pressure | Cost-effective, widely used |

| Palladium on Carbon (Pd/C) | Varying temperature and pressure | High activity, good selectivity |

| Platinum | Often used in finely divided form | Highly effective catalyst |

| Copper Chromite | High temperature and pressure | Used for hydrogenating esters and aldehydes |

Guerbet Reaction for Branched Alcohol Synthesis

The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a catalyst to produce a larger, β-alkylated branched alcohol. wikipedia.orgrsc.org This reaction is a key method for producing what are known as "Guerbet alcohols." google.com The synthesis of this compound (a C22 alcohol) via a Guerbet reaction would likely involve a cross-condensation of two different alcohols. A standard self-condensation of a single alcohol would not yield this specific structure. For instance, the self-condensation of 1-undecanol (B7770649) (C11) would produce 2-nonyl-1-tridecanol (C22), not this compound. The synthesis of this compound would necessitate a more complex, likely crossed, Guerbet reaction involving a mixture of primary alcohols. google.com

The mechanism of the Guerbet reaction is a multi-step process: wikipedia.orgrsc.orgcore.ac.uk

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde by the catalyst.

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is then reduced in a two-step process. First, the carbon-carbon double bond is hydrogenated, followed by the hydrogenation of the aldehyde group to form the final branched primary alcohol.

The reaction requires a catalyst that possesses both dehydrogenation/hydrogenation capabilities and basic properties to facilitate the aldol condensation. core.ac.ukaocs.org Common catalysts include alkali metal hydroxides or alkoxides, often used in conjunction with a metal catalyst like Raney Nickel or copper. wikipedia.orgaocs.org The reaction is typically conducted at high temperatures, often between 180-360 °C. wikipedia.org

Mechanism and Catalytic Systems for Guerbet Alcohol Formation

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol, with the elimination of a water molecule. wikipedia.orgaocs.org The process is complex, requiring a catalytic system that possesses acidic, basic, and dehydrogenation/hydrogenation functionalities. core.ac.uk The generally accepted mechanism proceeds through a four-step sequence: wikipedia.orgcore.ac.ukresearchgate.net

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde.

Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol condensation.

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is then reduced to the final branched-chain alcohol. wikipedia.org

A competing reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid. wikipedia.org

Catalytic systems for the Guerbet reaction are broadly classified as either homogeneous or heterogeneous.

Homogeneous Catalysts: These systems, often involving iridium, ruthenium, or manganese complexes, typically operate with a strong base like potassium t-butoxide. nih.govrsc.orgresearchgate.net While they can achieve high selectivity, they pose significant challenges related to product purification, catalyst recovery, and waste treatment, which are obstacles to industrial application. nih.gov

Heterogeneous Catalysts: These offer advantages in terms of catalyst separation and potential for reuse. Commonly researched heterogeneous catalysts include mixed metal oxides derived from hydrotalcite (e.g., Mg-Al mixed oxides), hydroxyapatite (B223615), and supported transition metals like copper. researchgate.netnih.govresearchgate.netfrontiersin.org These systems often require higher temperatures and pressures and may exhibit lower selectivity compared to their homogeneous counterparts. researchgate.netacs.org

Table 1: Overview of Catalytic Systems for the Guerbet Reaction

| Catalyst Type | Catalyst Example | Key Characteristics/Findings |

|---|---|---|

| Homogeneous | Iridium and Ruthenium complexes | Catalyze the reaction efficiently in the presence of a base; challenges include catalyst recovery and product purification. nih.govresearchgate.net |

| Homogeneous | Manganese-PCP Pincer Complex | DFT studies suggest a condensation-reduction mechanism is favored over direct substitution. nih.gov |

| Heterogeneous | Mg-Al Mixed Oxides | Promising due to tunable acid-base properties, high surface area, and structural stability; used for ethanol to butanol conversion. researchgate.netfrontiersin.org |

| Heterogeneous | Hydroxyapatite (HAP) | Effective for converting alcohols like ethanol into higher linear and branched alcohols with high stability. rsc.orgacs.org |

| Heterogeneous | Copper on Ni-Al or Al₂O₃ supports | Copper species provide active sites for dehydrogenation/hydrogenation, while supports offer acid-base sites for condensation. nih.gov |

Application to this compound Formation

2-Butyl-1-octanol is a C12 Guerbet alcohol. atamanchemicals.com Its synthesis can be achieved through the self-condensation of 1-hexanol (B41254) or the cross-condensation of alcohols like 1-butanol (B46404) and 1-octanol. atamanchemicals.comchemicalbook.com The reaction typically involves high temperatures, a basic catalyst, and the continuous removal of water to drive the reaction to completion. google.comgoogle.com

One documented laboratory synthesis involves heating n-hexanol with sodium hydroxide (B78521) and zinc oxide under a nitrogen atmosphere. chemicalbook.com The temperature is raised to 210°C and held for three hours, yielding the target isododecyl alcohol after filtration and distillation. chemicalbook.com Industrial processes operate at temperatures between 220-300°C. google.com

Table 2: Reported Synthesis Conditions for this compound

| Starting Material(s) | Catalyst/Base | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| n-Hexanol | Sodium hydroxide, Zinc (II) oxide | 210 | 3 | Reaction conducted under nitrogen protection. chemicalbook.com |

| Fatty Alcohols (general) | NaOH or KOH | 220 - 300 | Not specified | Reaction proceeds until >50% conversion, with removal of produced water. google.com |

| Primary Alkanols (C6-C22) | Alkaline and/or heavy metal catalysts | 200 - 320 | Not specified | Can be run under vacuum or elevated pressure; water removal is critical for high yields. google.com |

Green Chemistry Principles in this compound Synthesis

The push towards sustainability has heavily influenced research into the Guerbet reaction, focusing on renewable feedstocks, safer catalysts, and more efficient processes. The potential to use bio-alcohols derived from biomass makes the Guerbet pathway an attractive green chemical process. core.ac.ukrsc.org

Catalyst Design for Sustainable Production

A primary goal in greening the synthesis of this compound is the development of robust and recyclable heterogeneous catalysts. This approach minimizes waste associated with the separation of homogeneous catalysts and strong bases. nih.gov

Key developments include:

Mixed Metal Oxides (MMOs): Catalysts derived from hydrotalcite-like precursors, such as Mg-Al mixed oxides, are advantageous because they are inexpensive, non-toxic, and possess the necessary acid-base properties. frontiersin.org The addition of other metals, like lanthanum, can further tune the catalyst's basicity to favor the formation of longer-chain alcohols. frontiersin.org

Hydroxyapatite (HAP): Calcium hydroxyapatite has emerged as a highly stable and effective catalyst for the Guerbet coupling of ethanol. rsc.orgacs.org Its use represents a move towards more environmentally benign catalytic materials.

Non-Noble Metal Catalysts: Research is actively exploring the use of earth-abundant and less toxic metals like copper and nickel to replace expensive and precious metals such as iridium and ruthenium, which are common in high-selectivity homogeneous systems. nih.gov

Process Intensification and Waste Minimization Strategies

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. For Guerbet alcohol production, this involves several key strategies to minimize waste and improve efficiency. uab.edu

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems allows for better control over reaction parameters, improved heat and mass transfer, and safer operation at high temperatures and pressures. researchgate.netresearchgate.net

Catalyst Immobilization: To bridge the gap between homogeneous and heterogeneous catalysis, researchers are immobilizing highly selective homogeneous catalysts onto solid supports. researchgate.net This combines the high activity of the molecular catalyst with the ease of separation of a solid catalyst, facilitating reuse and reducing waste.

Water Removal: The Guerbet reaction produces one molecule of water for every C-C bond formed. Efficiently removing this water from the reaction mixture is crucial as it shifts the equilibrium towards the product, increasing conversion and yield. google.com In industrial settings, this is often achieved by operating under vacuum or with nitrogen purging. google.comgoogle.com

Use of Bio-Based Feedstocks: A significant green strategy is the use of alcohols derived from the fermentation of biomass, such as bioethanol. core.ac.ukrsc.org A major challenge remains the development of water-tolerant catalysts that can directly convert aqueous ethanol streams from fermentation, thus avoiding costly purification steps. acs.org

Alternative Synthetic Routes and Their Research Potential

While the Guerbet reaction is the most direct and atom-economical route for dimerizing alcohols, research into alternative pathways focuses on overcoming its inherent challenges, such as high temperatures and catalyst selectivity.

The primary area of research is not on fundamentally different reactions, but on improving the existing Guerbet pathway through novel catalytic approaches. This includes successive or tandem reactions. For example, a process can be designed for the successive conversion of ethanol to 1-butanol, followed by the conversion of 1-butanol to 2-ethyl-1-hexanol. researchgate.netacs.org This multi-step approach within a single process stream allows for the synthesis of specific higher alcohols from a simple C2 feedstock.

Another strategy involves a multi-stage process where the Guerbet reaction is the first step to produce a mixture of higher alcohols. rsc.org This mixture can then be subjected to subsequent reactions, such as etherification, to produce other valuable chemicals like diesel-range ethers. rsc.org

The dehydration of alcohols to form alkenes is a major competing reaction pathway, particularly over acidic catalysts. researchgate.net While this is typically considered an undesired side reaction in Guerbet synthesis, it represents an alternative valorization route for alcohol feedstocks. Research in this area focuses on developing highly selective catalysts that can steer the reaction towards either the Guerbet product or the olefin, depending on the desired outcome. researchgate.netosti.gov

The future research potential in synthesizing this compound and related compounds lies heavily in the discovery and optimization of catalysts that can operate under milder conditions, exhibit higher selectivity to minimize byproduct formation, and demonstrate long-term stability, particularly when using crude bio-alcohol feedstocks. researchgate.net

Chemical Transformations and Derivative Synthesis

Oxidation Reactions to Corresponding Carbonyl Compounds and Carboxylic Acids

As a primary alcohol, 2-butyl-1-octadecanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. atamanchemicals.com The controlled oxidation to the corresponding aldehyde, 2-butyl-octadecanal, preserves the carbon skeleton while introducing a reactive carbonyl group. Further oxidation leads to the formation of 2-butyl-octanoic acid. atamanchemicals.com

The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are often used for this type of transformation. ucsb.edu For the conversion to a carboxylic acid, stronger oxidizing agents or different catalytic systems are necessary. For instance, N-hydroxyphthalimide (NHPI) in the absence of a metal catalyst can effectively oxidize primary alcohols to their corresponding carboxylic acids. nih.gov

The general schemes for these oxidation reactions are presented below:

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Type of Reaction | General Reagents |

| This compound | 2-butyl-octadecanal | Partial Oxidation | Pyridinium chlorochromate (PCC) |

| This compound | 2-butyl-octanoic acid | Complete Oxidation | N-hydroxyphthalimide (NHPI), Potassium permanganate (B83412) (KMnO4), Jones reagent |

Esterification Reactions and Ester Derivative Research

Esterification is a fundamental reaction of this compound, wherein it reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. libretexts.org This reversible reaction, known as Fischer esterification, is a common method for producing a wide array of ester derivatives. masterorganicchemistry.com The properties of the resulting ester are determined by the nature of the carboxylic acid used. For example, reaction with a short-chain carboxylic acid would yield a different type of ester compared to a reaction with a dicarboxylic acid, which could lead to the formation of polyesters. libretexts.orgsrce.hr

The synthesis of esters from this compound is of commercial interest, particularly in the fragrance and lubricant industries. atamanchemicals.com The branched alkyl chain of the alcohol can impart desirable properties such as increased fluidity and a lower pour point in lubricant applications.

Table 2: Examples of Esterification Reactions with this compound

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Product (Ester) | Potential Application Area |

| This compound | Acetic acid | 2-butyl-1-octadecyl acetate | Fragrance, Solvent |

| This compound | Dodecanedioic acid | Di(2-butyl-1-octadecyl) dodecanedioate | Lubricant base oil |

| This compound | Phthalic anhydride | 2-butyl-1-octadecyl phthalate | Plasticizer |

Synthesis of Advanced Functional Derivatives

The utility of this compound extends beyond simple oxidation and esterification. It serves as a precursor for the synthesis of specialized monomers for polymer science and for the creation of novel bio-based surfactants.

Methacrylate (B99206) monomers are important building blocks for a wide range of polymers. This compound can be converted into its corresponding methacrylate monomer, 2-butyl-1-octadecyl methacrylate, through esterification with methacrylic acid or its derivatives, such as methacryloyl chloride. This process is analogous to the synthesis of other long-chain alkyl methacrylates, like octadecyl methacrylate. google.com

The resulting monomer can then be polymerized, often via free-radical polymerization, to produce poly(2-butyl-1-octadecyl methacrylate). wikipedia.org The bulky, branched alkyl side chain of this polymer would be expected to influence its physical properties, such as its glass transition temperature and solubility. Such polymers have potential applications as viscosity index improvers in lubricating oils, as pour point depressants, and in the formulation of specialty coatings and adhesives. acs.org

Table 3: Synthesis of 2-butyl-1-octadecyl Methacrylate

| Reactant 1 | Reactant 2 | Product | Polymerization Product |

| This compound | Methacrylic acid | 2-butyl-1-octadecyl methacrylate | Poly(2-butyl-1-octadecyl methacrylate) |

| This compound | Methacryloyl chloride | 2-butyl-1-octadecyl methacrylate | Poly(2-butyl-1-octadecyl methacrylate) |

A significant application of this compound in advanced synthesis is its use as a precursor for a new class of bio-related surfactants known as alkyl triazole glycosides (ATGs). atamanchemicals.com The synthesis of these surfactants often employs "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction. researchgate.netnih.gov

In this context, this compound is first converted into a suitable derivative, such as 5-(bromomethyl)undecane. atamanchemicals.com This derivative can then be further functionalized to introduce an azide (B81097) or an alkyne group. The resulting hydrophobic tail, derived from this compound, is then "clicked" onto a hydrophilic sugar moiety that has been functionalized with the complementary reactive group (alkyne or azide, respectively). This modular approach allows for the creation of a diverse range of amphiphilic ATG surfactants with tunable properties for applications in areas such as detergents, emulsifiers, and drug delivery systems. researchgate.netresearchgate.net

Biological Occurrence and Metabolic Pathways

Natural Distribution in Biological Organisms (Plants and Animals)

2-Butyl-1-octadecanol, a primary alcohol, has been identified in a variety of natural sources, spanning both the plant and animal kingdoms. nmppdb.com.ngnih.gov Its occurrence has been reported in several species, indicating a widespread, albeit not universally distributed, presence in biological systems.

In the plant kingdom, this fatty alcohol has been detected in Vitis vinifera (grapevine) and Solanum lycopersicum (tomato). nmppdb.com.ngnih.gov The presence of this compound in these plants suggests a potential role in their biochemical and physiological processes, although the specific functions are not yet fully elucidated.

Within the animal kingdom, this compound has been found in Bos taurus (cattle). nmppdb.com.ngnih.gov Its existence in a mammalian species points towards its integration into animal metabolic and cellular systems. Further research is needed to understand the full scope of its distribution across different animal tissues and its physiological significance.

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Species | Common Name |

|---|---|---|

| Plantae | Vitis vinifera | Grapevine |

| Solanum lycopersicum | Tomato | |

| Animalia | Bos taurus | Cattle |

Investigation of Metabolic Roles

The metabolic significance of this compound is an area of active investigation, with studies pointing to its involvement in several key pathways.

Scientific evidence has confirmed the status of this compound as a human metabolite. nih.govebi.ac.uk This designation indicates that the compound is produced during metabolic reactions within the human body. ebi.ac.uk Its presence has been noted in human biofluids, including saliva and urine, as well as within the cellular membrane and cytoplasm. hmdb.cafoodb.ca

This compound is classified as a fatty alcohol, a class of organic compounds that play a role in lipid metabolism. hmdb.cafoodb.ca It is specifically considered a medium-chain fatty alcohol. nih.gov Its involvement in fatty acid metabolism has been documented, suggesting it participates in the complex network of reactions that govern the synthesis, breakdown, and transport of lipids in the body. hmdb.cafoodb.ca Disturbances in fatty acid metabolism are known to be linked to various metabolic conditions, highlighting the importance of understanding the role of compounds like this compound. nih.gov

Notably, this compound has been observed as a metabolite in the context of cancer metabolism. nmppdb.com.ngnih.govebi.ac.uk This finding suggests a potential alteration in lipid metabolic pathways within cancer cells, leading to the production or accumulation of this specific fatty alcohol. The precise role and significance of this compound in the metabolic reprogramming of cancer cells warrant further investigation.

Research into the anaerobic degradation of certain industrial compounds has provided insights into the metabolic fate of related structures. While direct studies on this compound are limited in this context, studies on branched alcohol ethoxylates are relevant. For instance, a 2-butyl-branched alcohol ethoxylate was found to be resistant to significant anaerobic degradation. nih.gov This suggests that the branching at the 2-position, a key structural feature of this compound, may hinder certain microbial degradation pathways. In contrast, linear fatty alcohols like dodecanol (B89629) have shown almost complete mineralization under similar anaerobic conditions. nih.gov This highlights the influence of molecular structure on biodegradability.

Table 2: Investigated Metabolic Roles of this compound

| Metabolic Role | Context | Key Findings |

|---|---|---|

| Human Metabolite | General Metabolism | Identified in human biofluids and cells. nih.govebi.ac.ukhmdb.cafoodb.ca |

| Lipid and Fatty Acid Metabolism | Biochemical Pathways | Participates in the metabolic pathways of lipids and fatty acids. hmdb.cafoodb.ca |

| Cancer Metabolism | Pathological Metabolism | Observed as a metabolite in cancer-related metabolic processes. nmppdb.com.ngnih.govebi.ac.uk |

| Anaerobic Degradation | Environmental Microbiology | Structural similarity to compounds resistant to anaerobic degradation. nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-butyl-1-octadecanol. epa.govholycrossngl.edu.in It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. diabloanalytical.com

In a typical GC-MS analysis, the sample containing this compound is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. nih.govumpr.ac.id The separation of components within the column is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). The branched structure and high boiling point of this compound influence its retention time, which is the time it takes to travel through the column.

After exiting the GC column, the separated molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, leading to ionization and fragmentation. This process, known as electron ionization (EI), produces a positively charged molecular ion (M+) and a series of smaller fragment ions. These ions are characteristic of the original molecule's structure. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the compound. For this compound, the mass spectrum does not typically show a prominent molecular ion peak due to its instability. Instead, it displays a characteristic pattern of fragment ions. The most abundant fragments are often formed from the cleavage of C-C bonds, particularly at the branching point. The NIST Mass Spectrometry Data Center provides reference spectra for 2-butyl-1-octanol (B151752) (an alternative name for this compound), which aids in its identification. nih.govnist.gov The interpretation of these fragmentation patterns allows for unambiguous confirmation of the compound's structure. nih.gov

Table 1: GC-MS Data for this compound

| Property | Value |

|---|---|

| Formula | C₂₂H₄₆O |

| Molecular Weight | 326.6 g/mol |

| Characteristic Mass-to-Charge Ratios (m/z) | |

| Top Peak | 57 |

| 2nd Highest Peak | 43 |

| 3rd Highest Peak | 55 |

Source: NIST Mass Spectrometry Data Center. nih.gov

This technique is not only qualitative but also quantitative. By comparing the peak area of the compound in a sample to that of a known standard, the concentration of this compound can be accurately determined. longdom.org The use of specific analytical methods for Guerbet alcohols, the class to which this compound belongs, often involves gas chromatography for assessing the alcohol composition and purity. sasoltechdata.comwindows.net

Spectroscopic Characterization (e.g., Infrared Spectroscopy, Fourier Transform Infrared Spectroscopy)

Infrared (IR) spectroscopy and its more advanced variant, Fourier Transform Infrared (FTIR) spectroscopy, are fundamental techniques for identifying the functional groups present in a molecule. longdom.orgrsc.org These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. longdom.org An IR spectrum provides a unique molecular fingerprint, revealing key structural features. holycrossngl.edu.inlongdom.org

When analyzing this compound, the IR spectrum shows characteristic absorption bands that confirm its identity as a primary alcohol. The most prominent features include:

O-H Stretching: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹. This band is characteristic of the hydroxyl (-OH) group and is broadened due to intermolecular hydrogen bonding.

C-H Stretching: Intense absorption bands between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains (methylene and methyl groups). mdpi.comresearchgate.net

C-O Stretching: A distinct absorption band in the 1000-1260 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol group. researchgate.net

FTIR spectroscopy offers significant advantages over traditional IR spectroscopy, including higher sensitivity, better resolution, and faster data acquisition. holycrossngl.edu.in Spectral data for 2-butyl-1-octanol is available in public databases, which can be used as a reference for identification. nih.govnist.govspectrabase.com

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3330 (broad) | O-H stretch | Alcohol (-OH) |

| 2955, 2923, 2854 | C-H stretch | Alkyl (-CH₃, -CH₂-) |

| 1466 | C-H bend | Alkyl (-CH₂-) |

| 1058 | C-O stretch | Primary Alcohol |

Source: Adapted from spectral data provided by NIST. nist.gov

By analyzing the positions, intensities, and shapes of these absorption bands, scientists can confirm the presence of the hydroxyl group and the long, branched alkyl structure of this compound. This non-destructive technique is invaluable for the qualitative characterization of the compound. longdom.org

Research Applications and Emerging Industrial Relevance

Formulation Enhancers in Agricultural Chemistry

In the field of agricultural chemistry, 2-butyl-1-octadecanol is recognized for its role as a formulation enhancer, particularly in pesticide delivery systems. atamanchemicals.com Its solvency characteristics are key to improving the efficacy of agrochemical products.

Enhanced Solubility of Active Ingredients : Many active ingredients in pesticides and herbicides have low solubility in water. This compound acts as a solvent, enhancing the solubility of these active compounds, which allows for a more uniform and efficient application. atamanchemicals.com

Improved Spreading and Coverage : As a component in formulations, it can help to reduce the surface tension of spray droplets, leading to better spreading and coverage on plant surfaces. This ensures that the active ingredient is delivered more effectively to the target pests or weeds.

Adjuvant in Emulsifiable Concentrates : It can be used as a co-emulsifier or solvent in emulsifiable concentrate (EC) formulations. These formulations are designed to be diluted with water to form a stable emulsion for spraying. The presence of this compound helps to maintain the stability of the emulsion and the bioavailability of the active ingredient.

While specific data on the performance of this compound in comparison to other adjuvants is often proprietary, its application in this area is a subject of ongoing research and development within the agrochemical industry. atamanchemicals.com

Exploration in Pharmaceutical Formulation Technology

The pharmaceutical industry is continually seeking new excipients to improve drug delivery and formulation stability. This compound has emerged as a compound of interest due to its properties as a fatty alcohol. atamanchemicals.comatamanchemicals.com

Solvent in Drug Formulations : Its ability to dissolve certain active pharmaceutical ingredients (APIs) makes it a potential solvent in liquid and semi-solid dosage forms. atamanchemicals.com

Component of Controlled-Release Systems : Research has explored its use in controlled-release systems. atamanchemicals.com For instance, it can be a component in the lipid matrix of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), which are designed to protect the encapsulated drug and control its release profile.

Penetration Enhancer for Topical Formulations : Like other long-chain alcohols, this compound has been investigated for its potential to enhance the penetration of drugs through the skin in topical and transdermal formulations. atamanchemicals.com

A study investigating the physical form and lipid solubility of active pharmaceutical ingredient (API) ionic liquids utilized 2-butyl-1-octanol (B151752) as one of the materials in their research. rsc.org

Table 1: Investigational Uses of this compound in Pharmaceutical Formulations

| Application Area | Function | Potential Benefit |

|---|---|---|

| Liquid/Semi-Solid Dosages | Solvent | Improved solubility of poorly water-soluble APIs. atamanchemicals.com |

| Controlled-Release Systems | Lipid Matrix Component | Protection of API and modulation of drug release. atamanchemicals.com |

| Topical/Transdermal Delivery | Penetration Enhancer | Enhanced permeation of APIs through the skin. atamanchemicals.com |

| Ionic Liquid Formulations | Material Component | Exploration of novel drug delivery systems. rsc.org |

Role as an Intermediate in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of other chemical compounds. atamanchemicals.com Its primary alcohol group is a key reactive site for further chemical transformations.

Esterification Reactions : It readily undergoes esterification with carboxylic acids to produce esters. These esters can have applications as emollients in cosmetics, plasticizers, or specialty lubricants. atamanchemicals.com

Synthesis of Surfactants : The alcohol can be ethoxylated or sulfated to produce non-ionic or anionic surfactants, respectively. These surfactants are used in a wide range of products, including detergents, emulsifiers, and wetting agents. atamanchemicals.com

Precursor for Other Chemicals : It is a precursor in the synthesis of 5-(Bromomethyl)-undecane, a reagent used in the preparation of alkyl triazole glycosides, which represent a new class of bio-related surfactants. atamanchemicals.com A patent also describes its role as an intermediate in synthesizing key components for photoelectric materials. google.com

The versatility of this compound as a starting material makes it a significant building block in the fine chemicals industry. atamanchemicals.com

Material Science Applications (e.g., Hydrophobic Polymer Synthesis)

In material science, the hydrophobic nature of the long alkyl chain of this compound makes it a useful monomer for the synthesis of polymers with specific properties.

Synthesis of Hydrophobic Polymers : 2-butyl-1-octanol has been used to synthesize 2-butyl-1-octyl-methacrylate (BOMA). sigmaaldrich.com This monomer can then be polymerized to create hydrophobic polymers.

Amphiphilic Conetworks : Research has been conducted on the synthesis and characterization of anionic amphiphilic model conetworks of 2-butyl-1-octyl-methacrylate (BOMA) and methacrylic acid (MAA). sigmaaldrich.com These materials, which contain both hydrophobic (from BOMA) and hydrophilic (from MAA) segments, have potential applications in areas such as drug delivery and separation technologies.

Miniemulsion Polymerization : It has been used in the synthesis of hydrophobic polyesters in miniemulsion, a technique that allows for the creation of polymer nanoparticles in the presence of a large amount of water. sigmaaldrich.com

Table 2: Applications of this compound in Material Science

| Application | Specific Use | Resulting Material/Product |

|---|---|---|

| Monomer Synthesis | Synthesis of 2-butyl-1-octyl-methacrylate (BOMA) sigmaaldrich.com | Hydrophobic monomer for polymerization. sigmaaldrich.com |

| Polymer Synthesis | Copolymerization of BOMA with methacrylic acid sigmaaldrich.com | Anionic amphiphilic conetworks. sigmaaldrich.com |

| Polymerization Technique | Component in miniemulsion polymerization sigmaaldrich.com | Hydrophobic polyesters. sigmaaldrich.com |

Environmental Fate and Degradation Studies

Environmental Behavior and Distribution Investigations

The environmental distribution of 2-butyl-1-octadecanol is largely dictated by its low water solubility and high octanol-water partition coefficient (Kow), characteristic of long-chain aliphatic alcohols. These properties suggest a strong tendency for the compound to partition from the aqueous phase to organic matter in soil and sediment.

Upon release into the environment, this compound is expected to adsorb to particulate matter and sludge in aquatic systems, and to organic components in terrestrial environments. Its low vapor pressure indicates that volatilization into the atmosphere is not a significant transport pathway. The distribution in the environment will therefore be primarily within soil and sediment, with limited mobility in water.

Studies on other long-chain alcohols have shown that their environmental presence is often due to continuous release from consumer and industrial products into wastewater systems. nih.gov Despite rapid biodegradation in some cases, this constant input can lead to detectable levels in wastewater effluents. nih.gov

Table 1: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Distribution and Behavior | Rationale |

| Water | Low concentration in the aqueous phase. Primarily adsorbed to suspended solids and sediment. | Low water solubility and high Kow. |

| Soil and Sediment | Major environmental sink. Strong adsorption to organic matter. | High affinity for organic carbon (Koc). |

| Air | Negligible. | Low vapor pressure. |

| Biota | Potential for bioaccumulation in organisms due to its lipophilicity (high log Kow). However, metabolism and degradation can mitigate this. | Long-chain alcohols can be metabolized by organisms. |

This table is based on the general properties of long-chain branched alcohols and not on specific experimental data for this compound.

Biodegradation Potential and Mechanisms

The biodegradation of this compound is anticipated to be the primary mechanism for its removal from the environment. Both aerobic and anaerobic processes are expected to contribute to its degradation, with the rate and pathway influenced by the presence of the butyl branch on the carbon chain.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of long-chain and branched-chain alcohols is well-documented. nih.govnih.gov The initial step typically involves the oxidation of the terminal alcohol group to an aldehyde and subsequently to a carboxylic acid, forming a fatty acid. This is followed by the β-oxidation pathway, where the fatty acid is progressively shortened by two-carbon units.

The presence of a branch in the alkyl chain can influence the biodegradation pathway. For monobranched alcohol polyethoxylates, the length of the alkyl substituent at the 2-position governs the degradation mechanism. researchgate.net While short branches (e.g., methyl, ethyl) may allow for central cleavage of the molecule, longer branches, such as the butyl group in this compound, are more likely to lead to hydrolytic oxidation of both the alkyl and hydrophilic parts of the molecule. researchgate.net This can result in the formation of metabolites with carboxylic groups on both the hydrophobic and hydrophilic moieties. researchgate.net Research on long-chain aliphatic alcohols has indicated that they are generally rapidly biodegradable under standard conditions up to a chain length of C18. nih.govepa.gov

Anaerobic Biodegradation:

Anaerobic degradation of long-chain fatty acids, which are potential metabolites of this compound, has been observed to occur, often through syntrophic cooperation between different microbial groups. nih.gov In anaerobic environments such as sediments and sludge digesters, the degradation of similar compounds like stearyl alcohol ethoxylates has been shown to produce methane and carbon dioxide. The process involves the breakdown of the long alkyl chain, although it is generally slower than aerobic degradation. nih.gov

Table 2: Summary of Research Findings on the Biodegradation of Structurally Similar Alcohols

| Compound Type | Key Research Findings on Biodegradation | Citation |

| Long-Chain Aliphatic Alcohols | Shown to be rapidly degradable under standard conditions up to C18. | nih.govepa.gov |

| Monobranched Alcohol Polyethoxylates | The length of the 2-alkyl substituent dictates the biodegradation pathway. Longer branches lead to oxidation on both hydrophobic and hydrophilic moieties. | researchgate.net |

| Stearyl Alcohol Ethoxylate | Anaerobic degradation in sludge can produce methane and carbon dioxide. | |

| Long-Chain Fatty Acids | Can be degraded anaerobically by syntrophic microbial communities. | nih.gov |

This table presents findings for structurally related compounds to infer the potential biodegradation of this compound.

Future Directions and Research Perspectives

Elucidation of Undiscovered Biological Functions

While 2-butyl-1-octanol (B151752) is recognized as a human metabolite and has been identified in various natural sources, its specific biological functions remain largely unexplored. nih.gov Future research will likely delve into its metabolic pathways and potential roles in cellular processes. nih.gov Studies on other branched-chain fatty alcohols suggest potential areas of investigation. For instance, research has shown that the length of branched-chain fatty alcohols can influence the efficacy and safety of drug delivery systems, suggesting that 2-butyl-1-octanol could be investigated for similar properties in pharmaceutical formulations. nih.govatamanchemicals.com

Investigations into the biological activities of plant and marine extracts containing 1-octadecanol, a related long-chain alcohol, have revealed antimicrobial and anti-inflammatory properties. jmaterenvironsci.come-fas.org This prompts further research to determine if 2-butyl-1-octanol exhibits similar bioactive characteristics. The metabolic fate of branched-chain alcohols is also a crucial area of study, with research indicating that they are generally absorbed from the gastrointestinal tract and oxidized to corresponding aldehydes and carboxylic acids. inchem.org Understanding the specific metabolic pathway of 2-butyl-1-octanol is essential for assessing its biological impact.

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of 2-butyl-1-octanol is primarily achieved through the Guerbet reaction, a condensation process of alcohols. rsc.orgcore.ac.uk While established, this reaction often requires harsh conditions, including high temperatures. researchgate.net A significant area of future research is the development of novel and more efficient catalytic systems that can operate under milder conditions.

Recent advancements have explored both homogeneous and heterogeneous catalysts to improve the selectivity and yield of the Guerbet reaction. rsc.orgunibo.it For example, a patented method describes the synthesis of 2-butyl-1-octanol from n-hexanol using a sodium hydroxide (B78521) and zinc oxide catalyst system. chemicalbook.com Another approach involves the aldol (B89426) reaction of n-hexyl aldehyde followed by reduction steps. google.com

The use of biocatalysts and chemoenzymatic strategies represents a promising frontier for a greener synthesis of Guerbet alcohols. researchgate.net Combining organocatalytic steps with enzymatic reductions could allow the synthesis to proceed at room temperature, significantly reducing the energy input and environmental impact. researchgate.net Research into bimetallic catalysts, such as those containing copper and nickel, has also shown promise in improving the efficiency of the Guerbet reaction. mdpi.com The development of catalysts that can facilitate the reaction in continuous flow reactors is another area of active investigation, which could lead to more scalable and industrially viable production processes. mdpi.com

Table 1: Comparison of Catalytic Systems for Guerbet Alcohol Synthesis

| Catalyst Type | Description | Advantages | Challenges |

| Homogeneous Catalysts | Catalysts are in the same phase as the reactants (e.g., Pd(Ac)2). google.com | High selectivity for specific products. google.com | Difficult to separate from the product mixture. google.com |

| Heterogeneous Catalysts | Catalysts are in a different phase from the reactants (e.g., Ni/MgO/SiO2). google.com | Easy separation from the product. google.com | May produce a wider variety of reaction products. google.com |

| Biocatalysts/Enzymes | Use of enzymes or whole-cell catalysts for specific reaction steps. researchgate.net | High selectivity, mild reaction conditions. researchgate.net | Enzyme stability and cost can be limiting factors. researchgate.net |

| Bimetallic Catalysts | Catalysts containing two different metals (e.g., Cu-Ni). mdpi.com | Can exhibit higher activity and selectivity. mdpi.com | Optimizing the ratio and synergy of the metals can be complex. mdpi.com |

Advanced Applications in Biotechnology and Nanotechnology

The unique physicochemical properties of 2-butyl-1-octanol, such as its branched structure and amphiphilic nature, make it a candidate for advanced applications in biotechnology and nanotechnology. rsc.orgcore.ac.uk

In biotechnology, engineered microorganisms could be utilized for the production of branched-chain alcohols like isobutanol and 3-methyl-1-butanol, suggesting a potential biosynthetic route for 2-butyl-1-octanol in the future. nih.gov The application of alcohol acyltransferases for the biosynthesis of various esters opens up possibilities for creating novel bio-based products derived from 2-butyl-1-octanol. researchgate.net

In the realm of nanotechnology, the self-assembly properties of molecules are crucial. meddocsonline.orgnih.gov The influence of branched-chain alcohols on the self-assembly of surfactants suggests that 2-butyl-1-octanol could be used to modulate the formation of micelles and other nanostructures at interfaces. sioc-journal.cn Nanoparticles are increasingly used as carriers for phytochemicals to improve their bioavailability and stability, and the properties of 2-butyl-1-octanol could be leveraged in the design of such nano-delivery systems. nih.gov For instance, it could be incorporated into nanostructured lipid carriers or polymeric nanoparticles to enhance the delivery of active compounds. nih.gov The use of 2-butyl-1-octanol as a precursor for synthesizing reagents used in the preparation of bio-related surfactants further highlights its potential in creating novel nanomaterials. atamanchemicals.com

Comprehensive Environmental Impact Assessment Methodologies

As the production and application of 2-butyl-1-octanol and other long-chain alcohols increase, a thorough understanding of their environmental fate and impact is crucial. nih.govnih.gov Future research in this area will focus on developing comprehensive assessment methodologies.

Long-chain alcohols, including branched isomers, are generally considered to be readily biodegradable. epa.govoecd.org However, their partitioning behavior in the environment, particularly their tendency to adsorb to sediment, requires further investigation. oecd.org Quantitative Structure-Activity Relationship ((Q)SAR) models are valuable tools for predicting the environmental properties of these compounds, and refining these models for branched-chain alcohols will be an important research direction. nih.govepa.gov

While acute aquatic toxicity data for long-chain alcohols is available, challenges exist for less soluble compounds. nih.govnih.gov Future studies should focus on developing robust methods to assess the chronic toxicity and potential for bioaccumulation of compounds like 2-butyl-1-octanol, even though current data suggests a low bioaccumulation potential. nih.govepa.gov The development of models that can predict the ecotoxicity of multi-component mixtures containing various long-chain alcohols will also be essential for a holistic environmental risk assessment. nih.gov

Q & A

Q. What strategies identify understudied applications of this compound in material science?

- Methodological Answer : Conduct a systematic literature review using databases (PubMed, Web of Science) with search terms:

TS=("this compound" AND ("lubricant" OR "surfactant" OR "polymer additive"))

Prioritize patents and preprints for emerging uses. Validate hypotheses via DSC (thermal stability) and rheometry (viscosity modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.